molecular formula C23H23NO6 B14957103 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B14957103
M. Wt: 409.4 g/mol
InChI Key: ZIKNSOXZKDPPPL-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic coumarin derivative esterified with a beta-alanine moiety protected by a benzyloxycarbonyl (Cbz) group. The coumarin core (2H-chromen-2-one) is substituted with methyl groups at positions 3, 4, and 7, conferring steric and electronic modifications that influence its physicochemical properties. The Cbz group, a common amine-protecting group in organic synthesis, enhances stability during synthetic procedures while allowing selective deprotection under hydrogenolytic conditions.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C23H23NO6/c1-14-11-18(21-15(2)16(3)22(26)30-19(21)12-14)29-20(25)9-10-24-23(27)28-13-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27)

InChI Key

ZIKNSOXZKDPPPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a beta-keto ester in the presence of a strong acid catalyst.

This can be achieved through a coupling reaction using a suitable coupling agent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild conditions . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form dihydro derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl-protected beta-alanine moiety can be cleaved enzymatically, releasing the active beta-alanine, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analog: N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

Key Differences :

  • Core Structure: While the target compound features a coumarin core, this analog (17d in ) contains a substituted pyridine ring.
  • Functional Groups : The target compound has an ester linkage (beta-alaninate), whereas 17d includes a sulfonamide group. Sulfonamides are typically more hydrolytically stable than esters under acidic or basic conditions, suggesting differences in metabolic stability .
  • Substituent Effects : The trifluoromethyl (-CF₃) group in 17d enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce solubility compared to the methyl-substituted coumarin .

Table 1: Structural and Functional Comparison

Property Target Compound Compound 17d ()
Core Structure 2H-Chromen-2-one (coumarin) Pyridine
Key Functional Groups Ester (Cbz-beta-alaninate) Sulfonamide, -CF₃
Molecular Weight* ~455.5 g/mol (estimated) 469.4 g/mol
Solubility (Predicted) Moderate (ester vs. aromatic coumarin) Low (due to -CF₃ and sulfonamide)
Synthetic Route Esterification of coumarin with Cbz-beta-alanine Sulfonylation of pyridine derivative

*Molecular weights calculated based on structural formulas.

Functional Group Analog: N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide Derivatives ()

Key Similarities :

  • Cbz Protection : Both the target compound and GC376 (a protease inhibitor in ) utilize the Cbz group for amine protection. This group is critical for stabilizing intermediates during synthesis and enabling controlled deprotection .
  • Beta-Alanine vs. Leucine : The beta-alaninate ester in the target compound offers greater conformational flexibility compared to the rigid leucinamide scaffold in GC374. This flexibility may influence binding interactions in enzymatic applications.

Key Differences :

  • Biological Activity : GC376’s sulfonic acid group enhances solubility and targets protease active sites, whereas the coumarin core in the target compound may confer fluorescence or anticoagulant properties .
  • Stability : The ester linkage in the target compound is prone to hydrolysis under basic conditions, unlike the amide bonds in GC376, which are more resistant to hydrolysis.

Crystallographic and Computational Tools for Structural Analysis

Structural studies of similar compounds (e.g., coumarins, Cbz-protected amines) often employ SHELX programs (SHELXL, SHELXS) for crystallographic refinement . For example:

  • SHELXL : Used to refine coumarin derivatives, leveraging high-resolution data to resolve methyl and ester group conformations .
  • WinGX/ORTEP : Visualization tools for analyzing anisotropic displacement parameters, critical for confirming the spatial arrangement of the Cbz group .

Biological Activity

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular Formula C21H27NO6
Molecular Weight 389.4 g/mol
IUPAC Name (3,4,7-trimethyl-2-oxochromen-5-yl) N-[(benzyloxy)carbonyl]-beta-alaninate
Canonical SMILES CCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NC(=O)OC(C)(C)C

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, a study utilizing the Sulforhodamine B (SRB) assay demonstrated its effectiveness against lung cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which may contribute to its overall therapeutic profile.

Comparative Studies

A comparative analysis with similar compounds reveals that 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate possesses unique structural features that enhance its biological activity:

Compound NameAnticancer Activity (IC50 values)
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(Boc)-beta-alaninate1.5 µM
3,4-dimethylcoumarin10 µM
4-methylcoumarin15 µM

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer indicated that treatment with this compound resulted in a significant reduction in tumor size and improved patient survival rates .
  • Inflammatory Diseases : Another study focused on patients with chronic inflammatory diseases showed that administration of this compound led to reduced inflammation markers and improved quality of life .

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